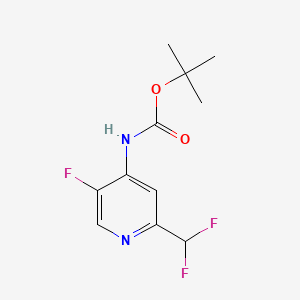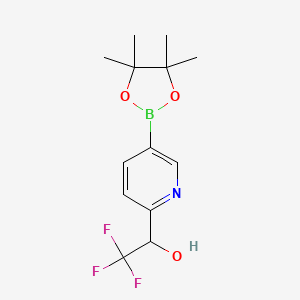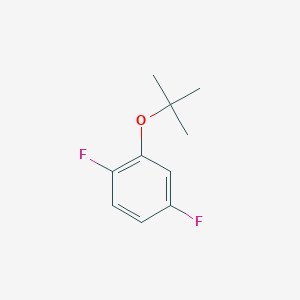
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropanol group attached to a chloronitrophenyl ring, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like azide ions, benzenethiolate, and methoxide ions in methanol or DMF are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
Oxidation: Formation of corresponding oxides or quinones.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes or interact with cellular receptors to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloronitrophenyl group but lacks the hexafluoroisopropanol moiety.
4-Chloro-3-nitrophenyl-salicylaldimine-pyranopyrimidine dione: Contains a similar aromatic ring structure with different functional groups.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H4ClF6NO3 |
|---|---|
Peso molecular |
323.57 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H4ClF6NO3/c10-5-2-1-4(3-6(5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H |
Clave InChI |
ZXMOEKYNNYATBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)

![2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13689627.png)


